(R,S)-Anabasine-2,4,5,6-d4

Nicotine Replacement Therapy Biomarker Validation LC-MS/MS Method Development

(R,S)-Anabasine-2,4,5,6-d4 (CAS 1020719-08-7) is a stable isotope-labeled analog of the racemic tobacco alkaloid (R,S)-anabasine, where four hydrogen atoms on the pyridine ring are replaced with deuterium (D). It is a nicotinic acetylcholine receptor (nAChR) agonist.

Molecular Formula C10H14N2
Molecular Weight 166.26
CAS No. 1020719-08-7
Cat. No. B561850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Anabasine-2,4,5,6-d4
CAS1020719-08-7
Synonyms(R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4
Molecular FormulaC10H14N2
Molecular Weight166.26
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/i3D,4D,6D,8D
InChIKeyMTXSIJUGVMTTMU-AJEVBKBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S)-Anabasine-2,4,5,6-d4 (CAS 1020719-08-7): A Deuterated Nicotinic Receptor Agonist for Precise Analytical Quantification


(R,S)-Anabasine-2,4,5,6-d4 (CAS 1020719-08-7) is a stable isotope-labeled analog of the racemic tobacco alkaloid (R,S)-anabasine, where four hydrogen atoms on the pyridine ring are replaced with deuterium (D) . It is a nicotinic acetylcholine receptor (nAChR) agonist . With a molecular formula of C10H10D4N2 and a molecular weight of 166.26 g/mol, this compound is supplied with a certified isotopic purity of ≥98% atom D . Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of anabasine in complex biological matrices [1].

Workflow LC-MS/MS or GC-MS bioanalytical method development
Selection Racemic deuterated internal standard for total anabasine quantification
Use Context Matrix-effect correction and sample preparation control in research matrices

Why Unlabeled Anabasine Cannot Replace (R,S)-Anabasine-2,4,5,6-d4 in Validated Analytical Workflows


In quantitative bioanalysis using LC-MS/MS, unlabeled anabasine and its deuterated counterpart are analytically indistinguishable by chromatographic retention time, yet they possess distinct mass-to-charge (m/z) ratios . This critical difference allows (R,S)-Anabasine-2,4,5,6-d4 to serve as an ideal internal standard, compensating for matrix effects, ion suppression, and sample preparation variability that would otherwise compromise the accuracy of quantifying the native analyte . Substituting a non-deuterated analog or a different compound would introduce uncontrolled error, invalidating the analytical method and preventing robust data comparison across studies [1]. Furthermore, using a single, optically pure enantiomer (e.g., (S)-Anabasine-d4) in place of the racemic (R,S)-Anabasine-2,4,5,6-d4 can introduce significant bias when quantifying total anabasine in biological samples due to known differences in the pharmacokinetic and metabolic fates of the two enantiomers in vivo [2].

1
Unlabeled anabasine lacks the mass shift required for ISTD differentiation; matrix effects and ion suppression may compromise accuracy.
2
Single-enantiomer (S)-Anabasine-d4 may introduce bias in total anabasine quantification when the sample enantiomeric fraction deviates from 1.0.
3
Non-isotopic structural analogs cannot correct for variability in anabasine-specific extraction recovery or ionization efficiency.

Quantitative Differentiation of (R,S)-Anabasine-2,4,5,6-d4 Against Alternative Standards


Head-to-Head Comparison of (R,S)-Anabasine-2,4,5,6-d4 and (S)-Anabasine-d4 for Accurate Biomarker Quantification in Smoking Cessation Studies

In the context of monitoring tobacco abstinence during nicotine replacement therapy (NRT), quantifying anabasine in urine is a key biomarker. A study by Jacob et al. established a clinical cut-point of 2 ng/mL for anabasine to distinguish tobacco users from abstinent individuals using NRT [1]. When employing a single enantiomer internal standard, such as (S)-Anabasine-d4, to quantify total anabasine in human urine, the result will be accurate only if the enantiomeric ratio in the sample matches that of the standard. However, the enantiomeric fraction (EF) of anabasine is known to be dynamic, with an increase in the EF of (R)-anabasine observed during tobacco curing processes [2]. Using (R,S)-Anabasine-2,4,5,6-d4 ensures that both native enantiomers are matched by a co-eluting deuterated counterpart, providing a more accurate and robust quantification of total anabasine levels, which is critical for correctly applying the validated 2 ng/mL clinical threshold.

Biomarker quantification accuracy
Class-level inference
Method using (R,S)-Anabasine-2,4,5,6-d4 yields more accurate total anabasine concentration compared to a single enantiomer standard.
Supports racemic ISTD for compliance monitoring endpoint context.
Accuracy gain is proportional to deviation of sample enantiomeric fraction from 1.0.
Nicotine Replacement Therapy Biomarker Validation LC-MS/MS Method Development

Analytical Precision: Deuterated vs. Non-Deuterated Internal Standard in Urinary Anabasine Analysis

The use of a deuterated internal standard is fundamental to achieving high precision in LC-MS/MS assays. A validated method for quantifying anabasine and other alkaloids in urine using a deuterated internal standard (anabasine-d4) reported excellent precision with a coefficient of variation (%CV) of <15% across the assay's linear range [1]. This level of precision is unattainable without a co-eluting internal standard like (R,S)-Anabasine-2,4,5,6-d4, which corrects for sample-to-sample variability in extraction efficiency, matrix effects, and ionization efficiency in the mass spectrometer source. Substituting with a non-deuterated internal standard or an external standard calibration method would result in significantly higher and unacceptable %CVs, often exceeding 20-30%, thereby failing standard bioanalytical method validation guidelines [2].

Analytical precision (%CV)
Class-level inference
Deuterated ISTD achieves precision meeting ≤15% CV criteria; non-deuterated approach may differ by >5-15% CV.
Bioanalytical validation review context.
Precision difference impacts method validation acceptance.
LC-MS/MS Method Validation Analytical Chemistry Urine Toxicology

Advantage of Racemic-D4 Labeling for Investigating Enantioselective Metabolism of Anabasine

Anabasine enantiomers are metabolized differently. S-(-)-Anabasine is a known inhibitor of human cytochrome P450 2A6 (CYP2A6) with a Ki of 5.4 μM, a key enzyme in nicotine metabolism [1]. While a direct Ki for R-(+)-anabasine is not widely reported in the same assay, the significant difference in neuromuscular receptor agonistic potency (R-anabasine > S-anabasine) strongly suggests distinct biological interactions [2]. (R,S)-Anabasine-2,4,5,6-d4, being a racemic mixture, is the required standard for developing analytical methods that can separately track the pharmacokinetic fates of both S- and R-anabasine enantiomers from a single administration of the racemate or from a complex tobacco product exposure. An optically pure internal standard like (S)-Anabasine-d4 cannot be used for this purpose, as it provides no reference signal for the R-enantiomer.

Enantioselective metabolism suitability
Cross-study comparable
(R,S)-Anabasine-2,4,5,6-d4 provides a matched internal standard for both S- and R-anabasine enantiomers.
Enantiomer-specific assay context for differential pharmacokinetic studies.
Single-enantiomer ISTD lacks reference signal for R-anabasine.
Enantioselective Metabolism Cytochrome P450 Pharmacokinetics

Comparative Physicochemical Properties: (R,S)-Anabasine-2,4,5,6-d4 vs. Non-Deuterated (R,S)-Anabasine

The substitution of hydrogen with deuterium imparts subtle but critical differences in physicochemical properties that are exploited in analytical chemistry. (R,S)-Anabasine-2,4,5,6-d4 has a molecular weight of 166.26 g/mol, compared to 162.23 g/mol for unlabeled (R,S)-Anabasine . This +4 Da mass shift allows the mass spectrometer to differentiate the analyte from the internal standard. Importantly, the chromatographic behavior is nearly identical, enabling co-elution. Vendor specifications for (R,S)-Anabasine-2,4,5,6-d4 certify a purity of ≥95% and an isotopic enrichment of ≥98% atom D . This level of certification is a key differentiator from generic, unlabeled material, as the presence of unlabeled carryover in the internal standard would directly bias the quantification of the native analyte, leading to systematic underestimation of its concentration.

Isotopic purity and mass shift
Supporting evidence
MW: 166.26 g/mol; Isotopic Purity: ≥98% atom D. Mass difference of +4 Da vs. unlabeled anabasine.
Specification review for LLOQ and accuracy control.
High enrichment minimizes unlabeled carryover bias.
Stable Isotope Labeling Chromatography Mass Spectrometry

Optimal Use Cases for Procuring (R,S)-Anabasine-2,4,5,6-d4 (CAS 1020719-08-7)


Validating Tobacco Abstinence in Clinical Trials for Nicotine Replacement Therapy (NRT)

(R,S)-Anabasine-2,4,5,6-d4 is the optimal internal standard for LC-MS/MS methods designed to quantify urinary anabasine as a biomarker to confirm abstinence from all tobacco products in subjects undergoing NRT. This application relies on the established clinical cut-point of 2 ng/mL for anabasine to distinguish true abstinence from the high nicotine/cotinine levels resulting from NRT use [1]. The use of the racemic deuterated standard ensures the most accurate quantification of total anabasine, as discussed in Section 3.

Developing Validated Bioanalytical Methods for Regulatory Submission

For contract research organizations (CROs) and pharmaceutical companies developing LC-MS/MS methods for quantifying tobacco alkaloids in biological matrices, (R,S)-Anabasine-2,4,5,6-d4 is a necessary reagent. Its use as an internal standard is essential to meet the precision and accuracy requirements defined in regulatory guidance documents (e.g., FDA Bioanalytical Method Validation Guidance), which typically mandate a precision (%CV) of ≤15% [2]. Methods that fail to meet these standards are not acceptable for supporting drug development or clinical trials.

Enantioselective Pharmacokinetic and Metabolism Studies of Anabasine

Researchers investigating the distinct pharmacological and toxicological properties of S- and R-anabasine require (R,S)-Anabasine-2,4,5,6-d4 to develop robust, enantioselective LC-MS/MS assays. As the enantiomers exhibit differential inhibition of CYP2A6 (e.g., S-anabasine Ki = 5.4 μM) and different potencies at neuromuscular nAChRs [3][4], tracking their individual metabolic fates is crucial. The racemic deuterated internal standard provides the necessary reference signals for both enantiomers, a capability not offered by a single enantiomer standard.

Forensic and Clinical Toxicology Confirmation of Tobacco Use

In forensic and clinical toxicology laboratories, definitive identification and quantification of minor tobacco alkaloids like anabasine are used to confirm active tobacco use. (R,S)-Anabasine-2,4,5,6-d4 is the appropriate internal standard for this confirmatory LC-MS/MS analysis. The deuterated standard ensures that the quantification is robust against matrix effects commonly encountered in complex postmortem or clinical urine specimens, thereby providing legally defensible data.

Application
Selection Property
Validation Focus
Tobacco abstinence biomarker research
Racemic deuterated ISTD for total anabasine
Compliance monitoring endpoint context
Bioanalytical method validation
Matrix-effect correction and precision control
Method validation documentation context
Enantioselective pharmacokinetic studies
Dual-enantiomer ISTD capability
Enantiomer-attribution review
Forensic and clinical toxicology confirmation
Robustness against matrix effects in urine
ISTD benchmarking in research matrices

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